

Comprehensive Technical Guide: Physical Properties & Characterization of N-Aminopyrrolidine Hydrochloride[1]

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Compound of Interest

Compound Name:	<i>Pyrrolidin-1-amine dihydrochloride</i>
CAS No.:	1389313-46-5
Cat. No.:	B2421272

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Executive Summary

N-Aminopyrrolidine hydrochloride (1-Aminopyrrolidine HCl) is a critical hydrazine-derived building block employed in the synthesis of diverse heterocyclic pharmacophores, including hydrazones, pyrazoles, and pyrroles.[1] While the free base (CAS 16596-41-1) is a volatile, air-sensitive liquid, the hydrochloride salt (CAS 63234-71-9) offers improved stability and handling characteristics for solid-phase storage.[1]

This guide provides a rigorous analysis of the salt's physicochemical properties, emphasizing the critical impact of hygroscopicity on melting point depression and stoichiometry. It establishes a self-validating protocol for quality control, storage, and safe manipulation, mitigating the risks associated with hydrazine-class impurities.[1]

Chemical Identity & Structural Analysis[2]

The hydrochloride salt exists as a protonated hydrazine species. Unlike simple amines, the N-N bond introduces specific electronic effects (alpha-effect) that enhance nucleophilicity of the

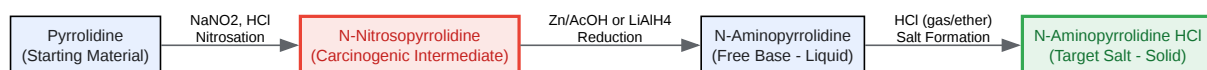
terminal amino group, making it a potent nucleophile in condensation reactions.[1]

Parameter	Specification
IUPAC Name	1-Pyrrolidinamine hydrochloride
Common Name	N-Aminopyrrolidine HCl
CAS Number (Salt)	63234-71-9
CAS Number (Free Base)	16596-41-1
Molecular Formula	$C_4H_{10}N_2$ [1][2][3][4][5][6] · HCl
Molecular Weight	122.60 g/mol (Salt); 86.14 g/mol (Base)
Structure	Pyrrolidine ring N-substituted with an ammonium group ($-NH_3^+ Cl^-$) or hydrazinium form depending on pH.[1]

Synthetic Origin & Impurity Profile

Understanding the synthesis is vital for anticipating impurities. The standard industrial route involves the reduction of N-nitrosopyrrolidine.

Critical Safety Note: The precursor, N-nitrosopyrrolidine, is a potent carcinogen.[1] Trace analysis (GC-MS or HPLC) is mandatory to ensure levels are below toxicological thresholds (typically < 10 ppm) in the final salt.[1]



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Figure 1: Synthetic pathway highlighting the critical N-nitroso intermediate.[1] Rigorous purification is required at the reduction step to eliminate carcinogenic carryover.[1]

Physical Characterization

Appearance and Morphology[1]

- State: Crystalline solid.[5]
- Color: White to off-white. Yellowing indicates oxidation (formation of azo/tetrazene impurities) or free base liberation.
- Odor: Faint amine/ammonia odor (distinct from the "fishy" odor of the free base).

Thermal Properties & Melting Point Anomalies

Literature values for the melting point of N-aminopyrrolidine HCl vary significantly, often cited between 109°C and 126°C, with some high-purity anhydrous samples reported up to 166-168°C.[1]

Expert Insight: This variance is not random. It is a direct function of:

- Hygroscopicity: The salt avidly absorbs atmospheric moisture, forming hydrates that depress the melting point.
- Stoichiometry: Distinction between the monohydrochloride and dihydrochloride forms. The monohydrochloride is the standard commercial form but can disproportionate if not prepared with precise stoichiometry.

DSC Protocol for Purity Assessment: Do not rely solely on capillary melting point. Use Differential Scanning Calorimetry (DSC):

- Sharp Endotherm (>160°C): Indicates high-purity anhydrous material.[1]
- Broad Endotherm (100-130°C): Indicates hydration or mixed salts.[1]

Solubility Profile

The salt exhibits a "like-dissolves-like" profile typical of ionic organic chlorides.[1]

Solvent	Solubility Rating	Application Relevance
Water	Very High	Aqueous workups; pH adjustment.[1]
Methanol/Ethanol	High	Preferred solvents for recrystallization.
DMSO/DMF	High	Standard reaction media for nucleophilic attacks.
Dichloromethane	Low	Used to wash away non-polar impurities.
Diethyl Ether/Hexane	Insoluble	Used as antisolvents to precipitate the salt.

Spectroscopic Signature

To validate identity, compare experimental data against these diagnostic signals.

Proton NMR ($^1\text{H-NMR}$) in DMSO-d_6 [1]

- δ 1.8 - 2.0 ppm (m, 4H): β -protons of the pyrrolidine ring.[1]
- δ 3.0 - 3.4 ppm (m, 4H): α -protons adjacent to the nitrogen.[1] Note: These shift downfield compared to the free base due to the positive charge on the nitrogen.
- δ 9.5 - 10.5 ppm (broad s, 3H/4H): Exchangeable protons ($-\text{NH}_3^+$).[1] The integration and chemical shift are highly concentration/pH dependent.

Infrared Spectroscopy (FT-IR)

- 2800 - 3200 cm^{-1} : Broad ammonium N-H stretch (strong, overlaps C-H).[1]
- ~ 1600 cm^{-1} : N-H bending vibration.
- Absence of ~ 2100 cm^{-1} : Confirms absence of azide impurities (if azide route used).

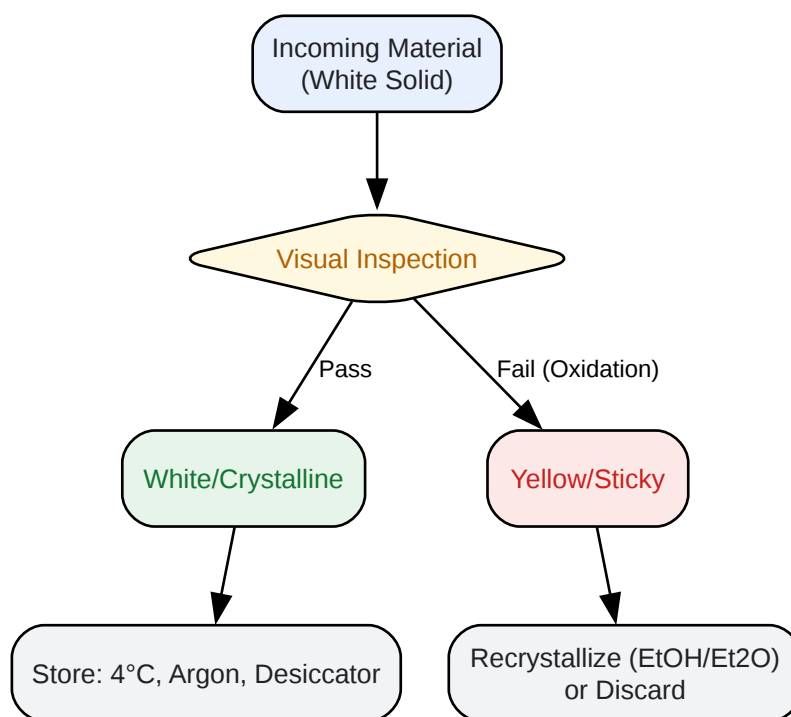
Handling, Safety, & Storage[1][8]

Hazard Classification: Skin Corr.[6][7] 1B (Causes severe burns).[7] Storage Condition: 2-8°C, under Inert Atmosphere (Argon/Nitrogen).

Stability Logic

Hydrazines are reducing agents. The hydrochloride salt protects the hydrazine moiety from oxidation, but moisture hydrolyzes the salt, liberating the free base which then oxidizes.

The "Degradation Cascade": Moisture entry → Salt dissociation → Free base release → Air oxidation → Yellowing/Gummy residue.



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Figure 2: Decision tree for assessing material integrity upon receipt and during storage.

Experimental Protocols

Purification via Recrystallization

If the salt appears yellow or exhibits a depressed melting point (<110°C), perform the following:

- Dissolution: Dissolve crude solid in minimum hot Methanol (approx. 60°C).
- Filtration: Filter hot through a glass frit (remove insoluble inorganic salts).
- Precipitation: Cool to room temperature. Slowly add Diethyl Ether (Antisolvent) until turbidity persists.
- Crystallization: Store at -20°C overnight.
- Collection: Filter crystals under Nitrogen (using a Schlenk frit if possible) to prevent moisture uptake during filtration.
- Drying: Vacuum dry (< 1 mbar) at 40°C for 4 hours.

Quantitative Analysis: Non-Aqueous Titration

Standard acid-base titration in water is difficult due to the weak basicity of the hydrazine. Use non-aqueous titration for precise assay.

- Solvent: Glacial Acetic Acid.
- Titrant: 0.1 M Perchloric Acid (HClO₄) in Acetic Acid.
- Indicator: Crystal Violet (Endpoint: Violet to Blue/Green).
- Calculation:

(Where V = Volume of titrant (mL), N = Normality, W = Weight of sample (g))

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